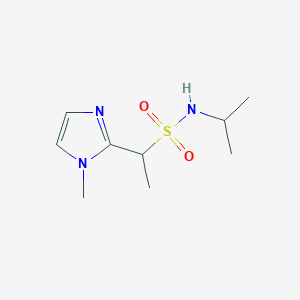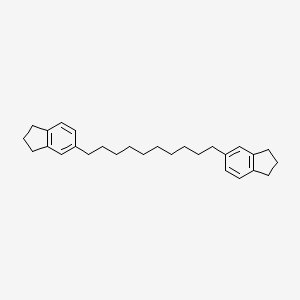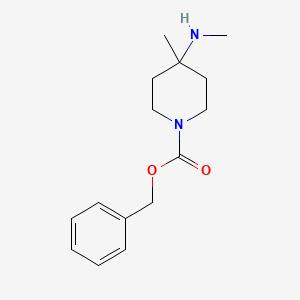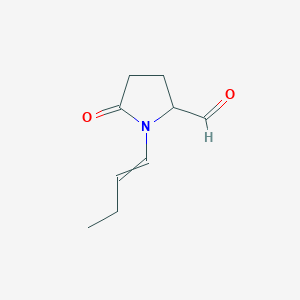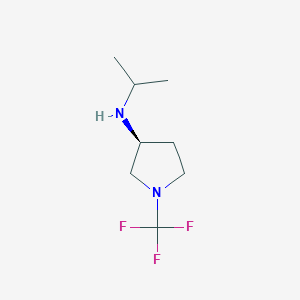
(S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their unique structural and stereochemical properties, which allow for efficient exploration of pharmacophore space and increased three-dimensional coverage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good to excellent yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the use of readily available starting materials and mild reaction conditions. For example, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers, employing simple aryl or alkyl halides . This methodology is attractive due to its operational simplicity and broad substrate scope.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The pyrrolidine ring’s non-planarity and stereogenicity contribute to its reactivity and the formation of different stereoisomers .
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidine derivatives include diols, primary amines, alkyl nitrene precursors, and rhodium catalysts . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency and selectivity.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of alkyl nitrene precursors and rhodium catalysts can yield various pyrrolidine derivatives with different functional groups .
Applications De Recherche Scientifique
(S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications. In medicinal chemistry, pyrrolidine derivatives are used to develop bioactive molecules with target selectivity for the treatment of human diseases . The compound’s unique structural properties make it a valuable scaffold for designing new drugs with different biological profiles.
In addition to medicinal chemistry, pyrrolidine derivatives are used in organic synthesis as building blocks for more complex molecules . Their reactivity and stereochemical properties make them suitable for various synthetic transformations, including the construction of chiral centers and the formation of carbon-carbon and carbon-heteroatom bonds.
Mécanisme D'action
The mechanism of action of (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity towards enantioselective proteins . The non-planarity of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, leading to different binding modes and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group and isopropyl substituent, which contribute to its distinct physicochemical properties and biological activities. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the isopropyl group influences its binding affinity and selectivity towards specific molecular targets .
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
(3S)-N-propan-2-yl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)12-7-3-4-13(5-7)8(9,10)11/h6-7,12H,3-5H2,1-2H3/t7-/m0/s1 |
Clé InChI |
HGSSTAFGQXDKNX-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)N[C@H]1CCN(C1)C(F)(F)F |
SMILES canonique |
CC(C)NC1CCN(C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



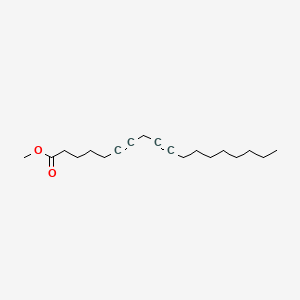
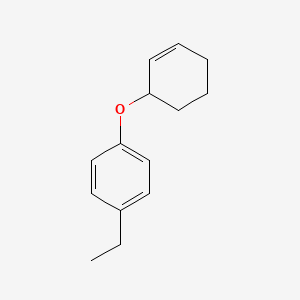

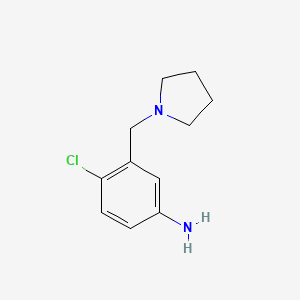
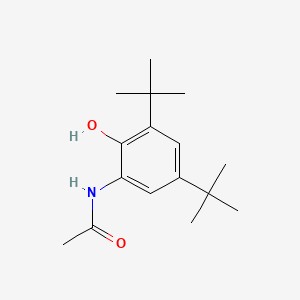
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)

